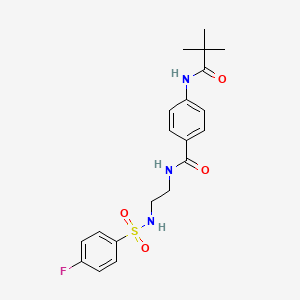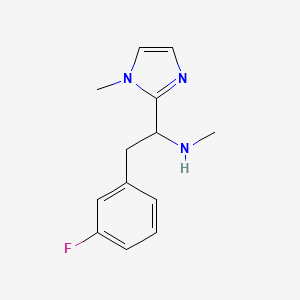
N-(2-(4-fluorophenylsulfonamido)ethyl)-4-pivalamidobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “N-(2-(4-fluorophenylsulfonamido)ethyl)-4-pivalamidobenzamide” are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found .Aplicaciones Científicas De Investigación
Novel Insecticidal Properties
A study by Tohnishi et al. (2005) discusses the chemical structure and insecticidal activity of a compound with a unique structure similar to N-(2-(4-fluorophenylsulfonamido)ethyl)-4-pivalamidobenzamide. This compound, known as Flubendiamide, exhibits strong insecticidal activity against lepidopterous pests, including strains resistant to other insecticides. Its unique mode of action, distinct from other commercial insecticides, and its safety for non-target organisms, make it a promising agent for integrated pest management programs (Tohnishi et al., 2005).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in structure to this compound, has shown promising results as selective class III agents for cardiac electrophysiological activity. These compounds exhibit comparable potency to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (sematilide), suggesting their potential in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Structural Studies and Chemical Properties
The crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, closely related to the compound of interest, have been analyzed to understand their molecular conformation and interactions. These studies provide insight into the structural characteristics that may influence the biological activity and chemical properties of similar compounds (Suchetan et al., 2016).
Potential in AMPA Receptor Ligand Development
A fluorine-18-labelled compound, designed for cerebral imaging with positron emission tomography, represents a research direction into arylpropylsulphonamides as AMPA receptor ligands. This development underscores the potential application of compounds like this compound in neuroimaging and the study of neurological disorders (Kronenberg et al., 2007).
Sigma Receptor Binding for Imaging Breast Cancer
The synthesis and evaluation of a radioiodinated benzamide, aimed at sigma receptor binding for imaging breast cancer, suggest the utility of such compounds in diagnostic imaging. These findings demonstrate the potential of structurally related compounds in medical imaging to identify and monitor cancer progression (John et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-20(2,3)19(26)24-16-8-4-14(5-9-16)18(25)22-12-13-23-29(27,28)17-10-6-15(21)7-11-17/h4-11,23H,12-13H2,1-3H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCWZMRHJHHCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2838337.png)

![N-[[4-[4-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2838343.png)
![9-[Bromo(phenyl)methylene]-9H-fluorene](/img/structure/B2838345.png)

![4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2838347.png)
![1-(3-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838349.png)
![5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2838351.png)
![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2838352.png)
![11-(6-Cyclopropylpyrimidin-4-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2838353.png)


![4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2838357.png)
